molecular formula C23H16N2O2S B11116638 5-benzylidene-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-benzylidene-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11116638
M. Wt: 384.5 g/mol
InChI Key: YOPDFCCCGUXSFW-UHFFFAOYSA-N
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Description

1,3-DIPHENYL-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a thiohydantoin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIPHENYL-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the condensation of 1,3-diphenyl-5-aminopyrazole with suitable aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by p-toluenesulfonic acid (p-TSA) or other strong acids to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-DIPHENYL-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

1,3-DIPHENYL-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing into its potential use as an analgesic and anti-inflammatory agent.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,3-DIPHENYL-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. For instance, as an analgesic, it inhibits the release of dopamine and prevents its binding to receptors in the brain. This action is mediated through the inhibition of monoamine oxidase (MAO) and the modulation of dopamine uptake and release .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diphenyl-5-[(E)-(phenylmethylidene)amino]-1,3,5-triazinane-2,4,6-trione
  • 5-Amino-pyrazoles
  • Schiff Base Polymers

Uniqueness

1,3-DIPHENYL-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its thiohydantoin core, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H16N2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

5-benzylidene-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H16N2O2S/c26-21-20(16-17-10-4-1-5-11-17)22(27)25(19-14-8-3-9-15-19)23(28)24(21)18-12-6-2-7-13-18/h1-16H

InChI Key

YOPDFCCCGUXSFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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